molecular formula C8H5FO B2760640 5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 118112-20-2

5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B2760640
CAS No.: 118112-20-2
M. Wt: 136.125
InChI Key: RUAXHQAMPKVKRL-UHFFFAOYSA-N
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Description

5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one (CAS 118112-20-2) is a fluorinated organic compound with the molecular formula C8H5FO and a molecular weight of 136.12 g/mol . As a specialized bicyclic structure, it serves as a valuable synthetic intermediate or building block in advanced organic chemistry and drug discovery research. While specific biological data for this exact compound is limited, its core structure is part of a family of compounds investigated for their potential in medicinal chemistry. For instance, closely related bicyclo[4.2.0]octa-1,3,5-triene derivatives have been identified in patent literature as key scaffolds in the development of modulators for the thyroid hormone receptor beta (THR-β) . This association highlights its potential research value in exploring treatments for metabolic disorders, hyperlipidemia, and other conditions . Researchers may utilize this fluorinated analog to study structure-activity relationships (SAR) or to introduce fluorine atoms into target molecules to modulate their physicochemical properties, metabolic stability, and binding affinity. This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory setting and consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

5-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAXHQAMPKVKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C1=O)C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118112-20-2
Record name 5-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the fluorination of bicyclo[4.2.0]octa-1,3,5-trien-7-one. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction may produce fluorinated alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one exhibits significant anticancer properties. Its structure allows it to interact with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Antiviral Properties
There is emerging evidence that compounds similar to this compound possess antiviral activity, particularly against RNA viruses. The fluorine substitution may enhance the compound's ability to interfere with viral replication processes, making it a candidate for further development in antiviral therapies .

Materials Science

Polymerization Initiators
In materials science, this compound has been investigated as a potential initiator for polymerization reactions. Its unique bicyclic structure can facilitate the formation of polymers with specific properties desirable for applications in coatings and adhesives .

Photonic Applications
The compound's ability to absorb light and undergo structural changes makes it suitable for photonic applications. Research is ongoing into its use in light-emitting devices and as a component in organic photovoltaics due to its favorable electronic properties .

Research Tool in Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows chemists to create complex molecules through functionalization reactions, which can be applied in developing pharmaceuticals and agrochemicals .

Mechanistic Studies
The compound is also utilized in mechanistic studies to understand reaction pathways involving bicyclic systems. By studying its reactions under different conditions, researchers can gain insights into the stability and reactivity of similar structures in organic chemistry .

Mechanism of Action

The mechanism of action of 5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with molecular targets through its fluorine atom. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 5-fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one with key derivatives, focusing on substituent effects:

Compound Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties
Benzocyclobutenone (Parent) None C₈H₆O 118.13 ~120–122 (lit.) White solid; high ring strain; used in Diels-Alder reactions and polymer synthesis .
5-Fluoro derivative 5-F C₈H₅FO 136.12 Not reported Expected enhanced electrophilicity due to fluorine’s electron-withdrawing effect.
5-Methoxy 5-OCH₃ C₉H₈O₂ 148.16 40–42 Light yellow solid; soluble in organic solvents; used as a synthon .
5-Benzyloxy 5-OCH₂C₆H₅ C₁₅H₁₂O₂ 224.26 Not reported Synthesized via Cs₂CO₃-mediated benzylation; TLC Rƒ = 0.55 (hexanes/EtOAc 4:1) .
5-Bromo 5-Br C₈H₅BrO 197.03 Not reported Halogenated analog; potential for cross-coupling reactions .
5-Chloro 5-Cl C₈H₅ClO 152.58 Not reported Used in further functionalization (e.g., carboxylic acid derivatives) .
4-Methoxy 4-OCH₃ C₉H₈O₂ 148.16 55 Higher melting point than 5-methoxy isomer; distinct regiochemical reactivity .
8-Hydroxy-8-methyl 8-OH, 8-CH₃ C₉H₈O₂ 148.16 Not reported Steric effects from methyl group may influence ring-opening reactions .

Biological Activity

5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H5_5FO
  • Molecular Weight : 136.12 g/mol
  • CAS Number : 118112-20-2
  • InChIKey : MFCD01652383

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of DNA Synthesis : The fluorine atom in its structure may contribute to the disruption of nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, which can lead to oxidative stress and subsequent cell death.
  • Modulation of Signaling Pathways : It may affect various signaling pathways involved in cell growth and survival, such as PI3K/Akt and MAPK pathways.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
    • Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50_{50} values indicating significant potency against these cells.
  • Study on Lung Cancer Cells :
    • Objective : To investigate the apoptotic effects of the compound on A549 lung cancer cells.
    • Methodology : Flow cytometry was used to assess apoptosis after treatment with the compound.
    • Results : Increased annexin V staining indicated a rise in early-stage apoptosis, corroborating findings from other studies regarding its pro-apoptotic effects.

Data Summary

Study TypeCell LineIC50_{50} (µM)Mechanism
In vitroMCF-715Cell cycle arrest
In vitroA54920Apoptosis induction

Q & A

Q. What strategies enable the incorporation of this compound into bioactive molecules (e.g., kinase inhibitors)?

  • Methodological Answer : The scaffold serves as a rigid aromatic bioisostere. Suzuki-Miyaura coupling at C3/C8 positions introduces aryl groups for target binding. In vitro assays (e.g., IC₅₀ determination) validate potency, while metabolic stability is assessed via liver microsome studies .

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